molecular formula C20H15N3O B3970805 2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one

2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one

Cat. No.: B3970805
M. Wt: 313.4 g/mol
InChI Key: DVVYSUCBMDZKKF-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one is a chemical compound of significant interest in medicinal chemistry and organic synthesis. The benzotriazole moiety is recognized as a privileged structure in drug discovery due to its versatile biological properties . Benzotriazole derivatives have been extensively investigated and demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These compounds often function as bioisosteric replacements for other triazolic systems, allowing researchers to modulate the pharmacokinetic and pharmacodynamic properties of lead molecules . In synthetic chemistry, the benzotriazole group is a valuable synthetic auxiliary and can act as a good leaving group in substitution reactions, facilitating the construction of more complex molecular architectures . The structural features of this compound, incorporating both benzotriazole and diphenyl ketone groups, make it a valuable intermediate for developing novel pharmacologically active agents and for further chemical transformations. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)23-18-14-8-7-13-17(18)21-22-23/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVYSUCBMDZKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one typically involves the reaction of benzotriazole with a suitable diphenylethanone precursor. One common method involves the condensation of benzotriazole with benzoin in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzotriazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride (NaBH4).

    Substitution: The benzotriazole moiety can undergo substitution reactions with various nucleophiles, leading to the formation of substituted benzotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under mild conditions with the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted benzotriazole derivatives.

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design and development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized as a corrosion inhibitor, UV stabilizer, and additive in polymer formulations to enhance material properties.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological macromolecules, leading to modulation of their activity. Additionally, the compound’s ability to chelate metal ions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

(a) Benzotriazole vs. Hydroxyl/Furyl Derivatives

  • Reactivity : Hydroxyl-substituted compounds (e.g., 2-hydroxy-1,2-diphenylethan-1-one) exhibit higher nucleophilic reactivity due to the hydroxyl group but lower photostability compared to benzotriazole derivatives .
  • UV Absorption : The benzotriazole group in the target compound enhances UV absorption (λmax ~340 nm), making it superior for light-stabilizing applications compared to hydroxyl or furyl analogs .
  • Steric Effects : The bulkier benzotriazole moiety reduces solubility in polar solvents but improves thermal stability relative to furyl-substituted derivatives .

(b) Diphenyl vs. Naphthyl Substitution

  • Aromaticity : The naphthyl-substituted analog () has extended conjugation, increasing π-π stacking interactions and thermal stability (melting point ~180°C vs. ~160°C for diphenyl derivatives) .
  • Solubility : The diphenyl variant likely exhibits better solubility in organic solvents (e.g., THF, DCM) due to reduced molecular rigidity compared to the naphthyl analog .

Notes and Discrepancies

  • Molecular Formula Conflicts : The naphthyl-substituted compound in is listed as C17H13N3O with a molecular weight of 287.32 g/mol, but calculations suggest C18H13N3O (287.32 g/mol). This discrepancy requires experimental verification.
  • Handling Precautions : All compounds discussed are labeled for laboratory use only, emphasizing strict adherence to safety protocols .

Biological Activity

2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one, also known as a benzotriazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications. The following sections provide an in-depth analysis of its biological activity, including antibacterial, antifungal, and antiparasitic properties, supported by relevant research findings and case studies.

  • Molecular Formula : C20H15N3O
  • Molecular Weight : 313.353 g/mol
  • CAS Number : 147861-19-6

Antibacterial Activity

Recent studies have demonstrated that benzotriazole derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains including Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens.

Table 1: Antibacterial Activity of Benzotriazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound ABacillus subtilis15
Compound BE. coli18
Compound CPseudomonas fluorescens12

The results indicate that certain derivatives of benzotriazole possess potent antibacterial activity comparable to standard antibiotics. For instance, compounds with bulky hydrophobic groups exhibited enhanced efficacy against the tested strains.

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been explored. Notably, the introduction of halogen substituents has been shown to increase antifungal potency.

Table 2: Antifungal Activity Against Candida albicans

CompoundMinimum Inhibitory Concentration (MIC) μg/mlReference
Compound D12.5
Compound E25
Compound F6.25

The compounds demonstrated varying degrees of activity against Candida albicans, with some exhibiting MIC values as low as 6.25 μg/ml, indicating strong antifungal potential.

Antiparasitic Activity

Benzotriazole derivatives have also shown promise as antiparasitic agents. A notable study evaluated the effectiveness of a specific derivative against Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Antiparasitic Efficacy

In vitro studies revealed that certain benzotriazole derivatives inhibited the growth of Trypanosoma cruzi epimastigotes in a dose-dependent manner. At a concentration of 50 μg/mL, the compound induced a significant reduction in parasite viability:

  • 50 μg/mL : 64% reduction in epimastigote forms.
  • Comparison with Standard : Traditional treatments showed lower efficacy at similar concentrations.

This highlights the potential for developing new antiparasitic therapies based on benzotriazole derivatives .

The biological activity of benzotriazole compounds is thought to be linked to their ability to interfere with cellular processes in microorganisms. The presence of electron-withdrawing groups enhances their interaction with microbial enzymes or DNA synthesis pathways, leading to increased antimicrobial effects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-1,2-diphenylethan-1-one to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., carbodiimides) and reaction solvents (e.g., DMF or THF) to enhance benzotriazole incorporation. Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) can isolate the product. Monitoring reaction progress with TLC and characterizing intermediates via 1H^1H-NMR ensures stepwise validation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and benzotriazole integration. IR spectroscopy identifies carbonyl (C=O) and aromatic C-H stretches.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. Refinement with SHELXL (e.g., using anisotropic displacement parameters) validates bond lengths/angles and detects hydrogen bonding .

Q. How can researchers design experiments to assess the antimicrobial activity of benzotriazole derivatives?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., ciprofloxacin) and solvent controls. Test compound stability in DMSO/PBS and use broth microdilution for dose-response curves. Statistical analysis (e.g., ANOVA) quantifies significance .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved for this compound?

  • Methodological Answer : For disordered structures, apply SHELXL’s PART and SIMU instructions to model anisotropic displacement. For twinning, use TWIN/BASF commands to refine twin fractions. Validate with R-factor convergence, difference Fourier maps, and Hirshfeld surface analysis to confirm intermolecular interactions (e.g., π-π stacking) .

Q. What computational methods are suitable for studying electronic properties and reactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map frontier molecular orbitals (HOMO-LUMO) and electrostatic potential surfaces. Solvatochromic analysis in solvents of varying polarity (e.g., ethanol vs. cyclohexane) correlates UV-Vis shifts with solvent-solute interactions .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer : Systematically substitute the benzotriazole or diphenylethanone moieties (e.g., fluorination at para positions) and test activity changes. Use molecular docking (AutoDock Vina) to predict binding affinities to targets (e.g., bacterial enzymes). Validate with in vitro assays and compare with QSAR models .

Q. What strategies mitigate aggregation or solubility issues in biological assays?

  • Methodological Answer : Introduce hydrophilic groups (e.g., -OH, -NH2_2) via post-synthetic modification. Use co-solvents (e.g., PEG-400) or nanoformulation (liposomes) to enhance aqueous solubility. Dynamic light scattering (DLS) monitors particle size distribution during formulation .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(1H-1,2,3-Benzotriazol-1-yl)-1,2-diphenylethan-1-one

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